molecular formula C9H21O2PS3 B1683085 Terbufos CAS No. 13071-79-9

Terbufos

Cat. No.: B1683085
CAS No.: 13071-79-9
M. Wt: 288.4 g/mol
InChI Key: XLNZEKHULJKQBA-UHFFFAOYSA-N
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Description

Terbufos is a chemical compound primarily used as an insecticide and nematicide. It belongs to the organophosphate family and is known for its effectiveness in controlling soil pests such as wireworms, rootworm larvae, and nematodes. This compound is a clear, colorless to pale yellow or reddish-brown liquid and is commercially available in granulated form .

Mechanism of Action

Target of Action

Terbufos, like other organophosphates, primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) at the neuromuscular junction .

Mode of Action

This compound acts by inactivating the AChE enzyme . This inactivation occurs through the phosphorylation of the hydroxyl group of serine present at the active site of the enzyme . By inhibiting AChE, this compound prevents the breakdown of ACh, leading to an accumulation of ACh at the neuromuscular junction .

Biochemical Pathways

The biochemical pathway of this compound involves several steps. It undergoes hydrolysis of the thiolophosphorus bond , followed by enzymatic S-methylation , and then additional S-oxidation . These reactions transform this compound into various metabolites, which can be detected in the urine .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is extensively metabolized . The metabolites of this compound, caused by in vivo hydrolysis, can be detected in the urine using gas chromatography and combined gas chromatography/mass spectrometry (GC-MC) . Approximately 86.9 - 96% of this compound is excreted in the urine .

Result of Action

The primary result of this compound action is the overstimulation of the neuromuscular junction due to the accumulation of ACh. This overstimulation can lead to an acute cholinergic crisis (ACC) . The ACC is characterized by symptoms such as muscle weakness, paralysis, and in severe cases, death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability can be affected by the presence of other chemicals in the environment . Additionally, the toxicity of this compound can be influenced by the organism’s exposure to other substances . It’s also worth noting that this compound is classified as extremely hazardous by the World Health Organization

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbufos is synthesized through a multi-step process involving the reaction of diethyl phosphorodithioate with tert-butylthiomethyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize impurities. The final product is then purified and granulated for commercial use .

Chemical Reactions Analysis

Types of Reactions: Terbufos undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Hydrolysis: This reaction typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.

    Desulfuration: Catalysts such as metal oxides can facilitate this reaction.

Major Products Formed:

Comparison with Similar Compounds

  • Chlorpyrifos
  • Diazinon
  • Parathion
  • Malathion

Comparison:

  • Chlorpyrifos: Like terbufos, chlorpyrifos is an organophosphate insecticide. chlorpyrifos is more widely used and has a broader spectrum of activity.
  • Diazinon: Another organophosphate, diazinon, is less toxic to mammals compared to this compound but is similarly effective against soil pests.
  • Parathion: Parathion is highly toxic and has been largely phased out due to safety concerns. This compound, while still hazardous, is considered safer in comparison.
  • Malathion: Malathion is less toxic to humans and is used in both agricultural and residential settings. This compound, on the other hand, is primarily restricted to agricultural use .

This compound stands out due to its high efficacy against specific soil pests and its unique chemical properties, making it a valuable tool in pest management despite its associated risks.

Biological Activity

Terbufos is an organophosphate insecticide widely used in agriculture. Its biological activity primarily stems from its neurotoxic effects, particularly through the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in the synaptic cleft. This article reviews the biological activity of this compound, focusing on its effects on various organisms, potential health risks, and relevant case studies.

This compound is metabolized into its active form, which irreversibly inhibits AChE, a critical enzyme for neurotransmitter regulation. This inhibition results in overstimulation of both muscarinic and nicotinic receptors, causing a range of physiological effects including:

  • Increased Salivation
  • Muscle Tremors
  • Respiratory Distress
  • Potentially Fatal Outcomes at high exposure levels.

The United States Environmental Protection Agency (EPA) classifies this compound as Category I for acute toxicity but as Group E for carcinogenicity, indicating non-carcinogenicity based on existing studies in rodents and genotoxicity assays .

Effects on Invertebrates

Recent studies have highlighted the impact of this compound on larval behavior in necrophagous flies. In a study examining Lucilia eximia and Peckia chrysostoma larvae exposed to varying doses of this compound, significant alterations in activity and mobility were observed:

  • Lucilia eximia larvae exhibited increased activity with higher doses (5-20 mg/kg), showing greater frequency of body movements.
  • Peckia chrysostoma larvae displayed reduced activity at high doses, indicating a dose-dependent response affecting locomotion patterns .

These findings underscore the ecological implications of this compound use in agricultural settings, particularly its role in altering the behavior of beneficial insects involved in decomposition processes.

Cancer Risk Associations

Occupational exposure to this compound has been linked to an increased risk of certain cancers. A comprehensive study involving over 57,000 pesticide applicators revealed:

  • An overall cancer risk increase (HR 1.21) among this compound users.
  • Specific associations with prostate cancer (HR 1.21), lung cancer (HR 1.45), leukemia (HR 2.38), and non-Hodgkin's lymphoma (HR 1.94) .

Despite these associations, this compound has not been conclusively shown to be carcinogenic in animal studies, necessitating cautious interpretation of epidemiological findings .

Case Study: Occupational Exposure

In the Agricultural Health Study, detailed questionnaires provided insights into pesticide use patterns among licensed applicators. The study found that those using this compound reported higher incidences of various health issues compared to non-users. Notably:

  • 37% of participants had used this compound.
  • Users tended to apply a greater number of pesticides overall and had other lifestyle factors that may contribute to cancer risk .

Metabolism and Toxicity Profiles

Research indicates that this compound undergoes metabolic conversion primarily through oxidative desulfuration followed by hydrolysis. The metabolic pathway includes several key metabolites that contribute to its toxicological profile .

A summary of the metabolic fate and toxicity data is presented below:

Parameter Value
Plasma Cholinesterase Inhibition 20–21% at 5 µg/kg bw per day
Major Metabolites Identified CL 92100 (parent), CL 94301, CL 94365
Toxicity Classification Category I (high acute toxicity)

Properties

IUPAC Name

tert-butylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3
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InChI Key

XLNZEKHULJKQBA-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCSC(C)(C)C
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Molecular Formula

C9H21O2PS3
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DSSTOX Substance ID

DTXSID2022254
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Molecular Weight

288.4 g/mol
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Physical Description

Technical product is a clear, colorless to pale yellow liquid. Used as a soil insecticide. (EPA, 1998), Clear to slightly brown liquid; [ACGIH], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear, colorless to pale yellow liquid.
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Boiling Point

156 °F at 0.01 mmHg (EPA, 1998), 69 °C @ 0.01 mm Hg, 68.9 °C, 156 °F at 0.01 mmHg
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Flash Point

190 °F (EPA, 1998), 88 °C (Tag Open Cup) /Technical terbufos/, 87.8 °C, 190 °F
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), Readily soluble in most organic solvents: aromatic hydrocarbons, chlorinated hydrocarbons, alcohols, acetone, In water, 5.07 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 5.07 (very poor)
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Density

1.105 at 75.2 °F (EPA, 1998) - Denser than water; will sink, 1.105 g/cu cm @ 24 °C, Relative density (water = 1): 1.1, 1.105 at 75.2 °F
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Vapor Pressure

0.0003 mmHg at 77 °F (EPA, 1998), 0.00032 [mmHg], 0.00032 mm Hg @ 20-25 °C, Vapor pressure, Pa at 25 °C: 0.04, 0.0003 mmHg at 77 °F
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Mechanism of Action

The organophosphorus compounds owe their biological activities to the capacity of the central P atom to phosphorylate the esteratic site of the enzyme, cholinesterase, which is an essential constituent of the nervous system not only of Insecta but also of all higher animals. /Organophosphorus compounds/, Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/
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Color/Form

Slightly yellowish liquid, Slightly reddish liquid, Clear, slightly brown liquid

CAS No.

13071-79-9
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-20.6 °F (EPA, 1998), -29 °C, -29.2 °C, -20.6 °F
Record name TERBUFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TERBUFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terbufos
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TERBUFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/205
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.